Fosfomycin Tromethamine Fosfomycin Tromethamine Fosfomycin tromethamine is a phosphonoacetic acid.
Fosfomycin Tromethamine is the tromethamine salt form of fosfomycin, a synthetic broad-spectrum antibiotic. Fosfomycin tromethamine binds to and inactivates the enzyme enolpyruvyl transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis. In addition, fosfomycin tromethamine reduces the adherence of bacteria to uroepithelial cells. (NCI05)
An antibiotic produced by Streptomyces fradiae.
See also: Fosfomycin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 78964-85-9
VCID: VC21134263
InChI: InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
SMILES: CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
Molecular Formula: C7H18NO7P
Molecular Weight: 259.19 g/mol

Fosfomycin Tromethamine

CAS No.: 78964-85-9

Cat. No.: VC21134263

Molecular Formula: C7H18NO7P

Molecular Weight: 259.19 g/mol

* For research use only. Not for human or veterinary use.

Fosfomycin Tromethamine - 78964-85-9

Specification

Description Fosfomycin tromethamine is a phosphonoacetic acid.
Fosfomycin Tromethamine is the tromethamine salt form of fosfomycin, a synthetic broad-spectrum antibiotic. Fosfomycin tromethamine binds to and inactivates the enzyme enolpyruvyl transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis. In addition, fosfomycin tromethamine reduces the adherence of bacteria to uroepithelial cells. (NCI05)
An antibiotic produced by Streptomyces fradiae.
See also: Fosfomycin (has active moiety).
CAS No. 78964-85-9
Molecular Formula C7H18NO7P
Molecular Weight 259.19 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
Standard InChI InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
Standard InChI Key QZJIMDIBFFHQDW-LMLSDSMGSA-N
Isomeric SMILES C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O
SMILES CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
Canonical SMILES CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
Appearance Solid powder

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